Xylidyl blue I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Xylidyl blue I (XBI) is a synthetic dye derived from xylidine, a naturally occurring aromatic hydrocarbon. XBI is an important dye for use in scientific research applications due to its ability to absorb light in the visible range and emit fluorescence. XBI is widely used in research applications such as fluorescence microscopy, flow cytometry, and in vitro assays.

Wissenschaftliche Forschungsanwendungen

Uranium Detection : Xylidyl Blue I has been used in linear sweep polarography for the sensitive detection of uranium, particularly in trace amounts in ores. The method involves a complex formation with uranium and spectrophotometric measurement (Zhao, Cai, & Li, 1987).

Magnesium Analysis : The interaction of Xylidyl Blue II (a derivative of this compound) with magnesium has been studied for spectrophotometric analysis, providing insights into optimal reaction conditions for practical applications (Svoboda & Chromý, 1971).

Removal of Uranyl Ions : Xylidyl Blue embedded in a hydrogel has been investigated for the effective removal of uranyl ions from aqueous solutions. This study highlights the potential of Xylidyl Blue as a material for environmental applications (Şenol et al., 2020).

Protein Analysis : The use of Xylidyl Blue in blue native electrophoresis has been evaluated for analyzing the oligomeric state of membrane transport proteins, indicating its utility in biochemical research (Heuberger et al., 2002).

Biodegradation Studies : Research on the biodegradation of the triphenylmethane dye cotton blue by Penicillium ochrochloron provides insights into the environmental impact and degradation pathways of such dyes, which may include Xylidyl Blue (Shedbalkar, Dhanve, & Jadhav, 2008).

Copper Detection : A novel catalytic kinetic spectrophotometric method has been developed using Xylidyl Blue for the detection of trace amounts of copper in water samples, highlighting its potential in environmental monitoring (Gürkan, Ulusoy, & Dönmez, 2012).

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Xylidyl Blue I plays a significant role in biochemical reactions, particularly in the detection of magnesium. It interacts with magnesium ions to form a colored complex . The nature of this interaction is based on the formation of a chelate, a type of coordination compound, with magnesium ions .

Cellular Effects

The primary cellular effect of this compound is its interaction with magnesium ions within the cell. This interaction is crucial for the spectrophotometric detection of magnesium, a vital mineral that plays a key role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a complex with magnesium ions. This involves a binding interaction with the magnesium ions, leading to the formation of a colored complex that can be detected spectrophotometrically .

Eigenschaften

| { "Design of the Synthesis Pathway": "Xylidyl blue I can be synthesized by coupling 2,6-dimethylaniline with 4-nitrobenzenediazonium chloride, followed by reduction of the resulting azo compound.", "Starting Materials": [ "2,6-dimethylaniline", "4-nitrobenzenediazonium chloride", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Dissolve 2,6-dimethylaniline in hydrochloric acid and cool the solution to 0°C.", "Add 4-nitrobenzenediazonium chloride slowly to the solution with stirring.", "Maintain the temperature at 0°C for 30 minutes.", "Add sodium sulfite to the reaction mixture to remove excess diazonium salt.", "Add sodium hydroxide to adjust the pH to 8-9.", "Filter the resulting azo compound and wash it with water.", "Reduce the azo compound with ethanol and sodium hydroxide.", "Filter the resulting Xylidyl blue I and wash it with water." ] } | |

CAS-Nummer |

14936-97-1 |

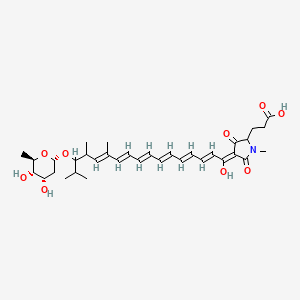

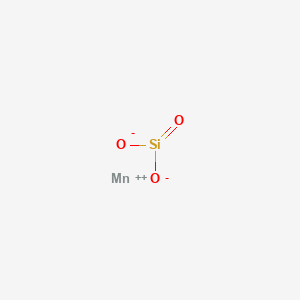

Molekularformel |

C25H21N3NaO6S |

Molekulargewicht |

514.5 g/mol |

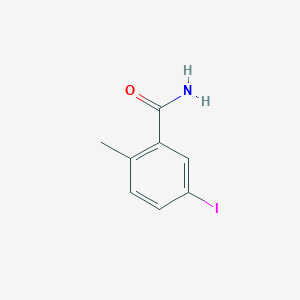

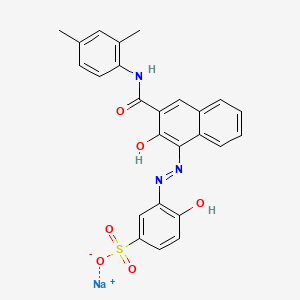

IUPAC-Name |

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate |

InChI |

InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34); |

InChI-Schlüssel |

PZQQQNGNFVHCSP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C.[Na] |

Herkunft des Produkts |

United States |

Q & A

Q1: What is Xylidyl Blue I and what is it primarily used for in the context of these research papers?

A1: this compound (also known as Magon) is an organic compound primarily used as a chromogenic reagent for the spectrophotometric determination of magnesium ions (Mg²⁺) [, , ]. It forms a colored complex with Mg²⁺, allowing for quantification based on absorbance measurements.

Q2: How does this compound interact with magnesium, and how is this interaction used for measurement?

A2: this compound forms a colored complex specifically with magnesium ions (Mg²⁺) [, , ]. This complex exhibits a specific absorbance maximum in the visible light range, allowing for its detection and quantification using spectrophotometry. The intensity of the color, and therefore the absorbance, is directly proportional to the concentration of Mg²⁺ in the sample.

Q3: What are the advantages of using this compound for magnesium determination compared to other methods?

A3: Compared to techniques like atomic absorption spectroscopy, this compound offers a simpler, more rapid, and more cost-effective method for magnesium determination [, ]. This is particularly beneficial for routine analysis and high-throughput applications.

Q4: What types of samples have been analyzed for magnesium content using this compound in these research papers?

A4: Researchers have successfully utilized this compound for determining magnesium concentrations in various sample types, including serum [, , ], urine [], and soil extracts [, ].

Q5: Are there any known limitations or interferences associated with using this compound for magnesium measurement?

A5: Yes, the presence of certain substances can interfere with the accuracy of magnesium measurement using this compound. For instance, high concentrations of phosphate ions have been shown to interfere with the colorimetric reaction []. To mitigate this, researchers have explored the use of masking agents like EGTA to improve the selectivity of the assay [].

Q6: Has the molar absorptivity of the Magnesium-Xylidyl Blue I complex been studied?

A6: Yes, one study specifically investigated the use of molar absorptivity for calculating serum magnesium concentrations with the this compound method []. They found that calculations based on molar absorptivity could potentially provide more accurate measurements compared to traditional methods relying solely on standard solutions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.